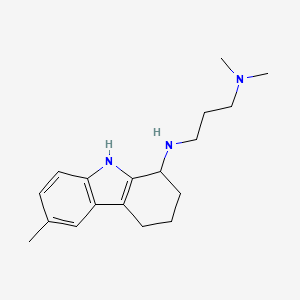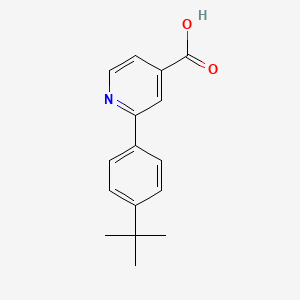
2-(4-T-Butylphenyl)isonicotinic acid
Descripción general
Descripción
2-(4-T-Butylphenyl)isonicotinic acid is an organic compound with the molecular formula C16H17NO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-tert-butylphenyl group
Mecanismo De Acción
Target of Action
It is known that isoniazid, a compound structurally related to 2-(4-t-butylphenyl)isonicotinic acid, targets the mycobacterium tuberculosis katg . This enzyme is crucial for the activation of isoniazid, a frontline drug in the treatment of tuberculosis .
Mode of Action
It is suggested that isoniazid derivatives, which include this compound, are prodrugs that are cleaved into isonicotinic acid, the bioactive form of isoniazid .
Biochemical Pathways
It is known that isoniazid, a compound structurally related to this compound, interferes with the synthesis of mycolic acid, a key component of the mycobacterium tuberculosis cell wall .
Result of Action
It is known that isoniazid, a compound structurally related to this compound, has diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities .
Action Environment
It is known that the efficacy of isoniazid, a compound structurally related to this compound, can be influenced by factors such as patient compliance to drug regimens and the emergence of drug-resistant strains .
Análisis Bioquímico
Biochemical Properties
It is known that isonicotinic acid, a related compound, can inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall
Cellular Effects
Related compounds such as isonicotinic acid have been shown to have significant effects on cellular processes
Molecular Mechanism
It is possible that it may interact with biomolecules in a similar manner to isonicotinic acid, which is known to inhibit the synthesis of mycoloic acids
Metabolic Pathways
Isonicotinic acid, a related compound, is primarily metabolized in the liver
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-T-Butylphenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: 4-tert-butylphenylboronic acid and 2-bromopyridine.
Catalyst: Palladium(II) acetate (Pd(OAc)2).
Ligand: Triphenylphosphine (PPh3).
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF) or a mixture of water and ethanol.
Temperature: 80-100°C.
Time: 12-24 hours.
The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and ligands can reduce costs and increase the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-T-Butylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Coupling Reactions: Palladium catalysts and boronic acids or halides are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(4-T-Butylphenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and other materials with electronic applications.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Comparación Con Compuestos Similares
2-(4-T-Butylphenyl)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic Acid: The parent compound, which lacks the 4-tert-butylphenyl group, has different chemical properties and applications.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position, used primarily as a vitamin (niacin).
Picolinic Acid: An isomer with the carboxyl group at the 2-position, known for its role in metal ion chelation.
The presence of the 4-tert-butylphenyl group in this compound imparts unique chemical and physical properties, making it distinct from these related compounds.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)14-10-12(15(18)19)8-9-17-14/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPEGIHXKWZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680769 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226273-21-7 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



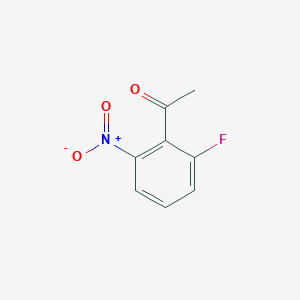




![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B3046245.png)
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)
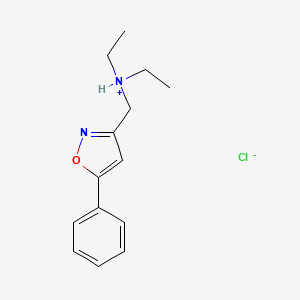

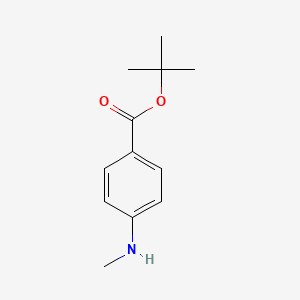
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B3046254.png)
